3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole

Click chemistry CuAAC fidelity Azide reduction pathway

3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (CAS 1093980-78-9) is a heterobifunctional 1,2,4-oxadiazole carrying a 4-(azidomethyl)phenyl substituent at the 3-position and a methyl group at the 5-position. With molecular formula C10H9N5O and a molecular weight of 215.21 g/mol, this compound is supplied at a minimum purity of 95% under the Biosynth brand (Ref.

Molecular Formula C10H9N5O
Molecular Weight 215.21
CAS No. 1093980-78-9
Cat. No. B3033631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
CAS1093980-78-9
Molecular FormulaC10H9N5O
Molecular Weight215.21
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=C(C=C2)CN=[N+]=[N-]
InChIInChI=1S/C10H9N5O/c1-7-13-10(14-16-7)9-4-2-8(3-5-9)6-12-15-11/h2-5H,6H2,1H3
InChIKeyPCOLNRPZOKIMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (CAS 1093980-78-9): Core Identity and Procurement-Relevant Profile


3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (CAS 1093980-78-9) is a heterobifunctional 1,2,4-oxadiazole carrying a 4-(azidomethyl)phenyl substituent at the 3-position and a methyl group at the 5-position . With molecular formula C10H9N5O and a molecular weight of 215.21 g/mol, this compound is supplied at a minimum purity of 95% under the Biosynth brand (Ref. 3D-FA182274) . The 1,2,4-oxadiazole ring is a well-established metabolically stable bioisostere for ester and amide functionalities, widely employed in medicinal chemistry to enhance hydrolytic resistance and pharmacokinetic profiles [1]. The benzylic azide (–CH2N3) handle enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation, while the oxadiazole core simultaneously provides a heterocyclic scaffold for downstream functionalization or bioisosteric replacement [2].

Why Substituting 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole with a Generic Azide or Alternative Oxadiazole Regioisomer Introduces Unacceptable Risk


Organic azides and oxadiazoles are broad compound families, yet their performance as click chemistry building blocks or medicinal chemistry scaffolds is exquisitely sensitive to subtle structural variations. Three critical failure modes have been documented when generic substitution is attempted: (i) azidophenyl compounds lacking the methylene spacer can undergo copper-mediated reduction to amines instead of the desired triazole-forming cycloaddition under standard CuAAC conditions, as demonstrated for ortho-azidophenyl oxazoles (73–99% amine formation vs. expected click product) [1]; (ii) 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers exhibit approximately an order-of-magnitude difference in lipophilicity (log D) and significant divergence in metabolic stability, hERG inhibition, and aqueous solubility profiles, precluding their interchangeable use in drug discovery programs [2]; (iii) alternative azidomethyl oxadiazole regioisomers (e.g., 5-azidomethyl-3-aryl-1,2,4-oxadiazoles) position the azide handle at the oxadiazole 5-position rather than on a pendant phenyl ring, altering the spatial orientation, linker length, and electronic environment of the reactive azide, which directly affects cycloaddition kinetics and regioselectivity with alkyne partners [3]. These documented structure-activity divergences mean that procurement decisions based solely on 'azide-plus-heterocycle' functional class matching, without regioisomeric and linker-specific verification, carry a high probability of experimental failure.

Quantitative Differentiation Evidence: 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole vs. Closest Analogs


Evidence Item 1: Methylene-Spaced Azide Prevents Aberrant Cu-Mediated Reduction Observed with Azidophenyl Analogs

Under standard CuSO4/sodium ascorbate click conditions, ortho-azidophenyl-substituted oxazole analogs undergo a competing reduction pathway yielding the corresponding arylamine (73–99% isolated yield) rather than the desired 1,2,3-triazole cycloadduct. In direct contrast, the corresponding azidomethyl-substituted phenyl oxazole (bearing the same benzylic –CH2N3 motif as the target compound) gave exclusively the expected bimolecular click products with no detectable reduction to the amine [1]. This demonstrates that inserting a methylene spacer between the aryl ring and the azide nitrogen electronically decouples the azide from the aromatic system, preventing copper(I)-mediated nitrene formation and ensuring predictable CuAAC reactivity.

Click chemistry CuAAC fidelity Azide reduction pathway

Evidence Item 2: 1,2,4-Oxadiazole Core Confers ~10-Fold Higher Lipophilicity than Isomeric 1,3,4-Oxadiazole – Tunable Property for Membrane Penetration vs. Solubility

A systematic matched-pair analysis of 1,2,4- and 1,3,4-oxadiazole isomers within the AstraZeneca compound collection revealed that the 1,2,4-oxadiazole isomer consistently exhibits approximately one order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole counterpart. Significant differences were also observed in metabolic stability, hERG inhibition, and aqueous solubility, with the 1,3,4-isomer being favored for metabolic stability and solubility endpoints [1]. This class-level property divergence means the 1,2,4-oxadiazole scaffold of the target compound is intrinsically better suited for applications requiring enhanced membrane permeability (e.g., CNS-targeted probes, intracellular delivery), whereas indiscriminate substitution with a 1,3,4-oxadiazole analog would shift the physicochemical profile substantially.

Medicinal chemistry Lipophilicity Bioisostere ADME

Evidence Item 3: 3-(4-Azidomethylphenyl) Substitution Pattern Enables Longer, Conformationally Flexible Azide–Heterocycle Linker vs. 5-Azidomethyl-3-aryl Regioisomers

The target compound positions the azide on a benzylic carbon attached to the oxadiazole 3-position via a para-phenylene bridge, creating a substantially longer and more conformationally flexible azide-to-heterocycle distance compared to regioisomeric 5-azidomethyl-3-aryl-1,2,4-oxadiazoles, where the azidomethyl group is directly attached to the oxadiazole core at the 5-position [1]. In published work by Dürüst and Karakuş (2017), 5-azidomethyl-3-aryl-1,2,4-oxadiazoles were used as click substrates with phenyl propiolic acid under microwave irradiation to produce 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles; however, the direct attachment of the azidomethyl group to the electron-deficient oxadiazole ring in these analogs alters the electronic character and steric accessibility of the azide compared to the target compound's benzylic azide arrangement [1]. The phenylene spacer in the target compound provides greater spatial separation between the click handle and the heterocycle, which is advantageous when the oxadiazole serves as a pharmacophore or ligand-binding motif that must not be sterically encumbered by the triazole conjugation product.

Click chemistry Linker geometry Regioisomer comparison Triazole synthesis

Evidence Item 4: Commercial Availability as a Preformed Azide Building Block Eliminates Hazardous In-House Azide Synthesis Step

The target compound is commercially supplied by Biosynth (via CymitQuimica, Ref. 3D-FA182274) at a minimum purity of 95% as a preformed, characterized azide building block . This eliminates the need for end-users to perform the chlorine-azide exchange reaction from the corresponding chloromethyl precursor using sodium azide (NaN3) in DMSO—a step that involves handling of shock-sensitive and potentially explosive azide intermediates, requires careful exotherm management, and generates hazardous waste streams [1]. In the comparative synthetic workflow, 5-azidomethyl-3-aryl-1,2,4-oxadiazoles reported by Dürüst and Karakuş (2017) were prepared in-house from chloromethyl precursors and NaN3, requiring chromatographic purification and characterization of each azide intermediate prior to subsequent click reactions [2]. The availability of the target compound as a pre-qualified commercial reagent reduces total synthesis time by at least one full reaction-plus-purification cycle and transfers the safety burden of azide synthesis to a qualified manufacturer.

Laboratory safety Procurement efficiency Azide handling Synthetic workflow

Evidence Item 5: 1,2,4-Oxadiazole Bioisostere Offers Documented Hydrolytic Stability Advantage Over Ester/Amide Linkers in Aqueous Biological Milieu

The 1,2,4-oxadiazole heterocycle is a widely validated bioisostere for ester and amide functional groups, specifically selected to confer resistance to hydrolytic degradation while preserving key hydrogen-bonding and dipole characteristics. In contrast, ester-containing analogs (commonly used as alternative linkers or prodrug moieties) are susceptible to rapid hydrolysis by plasma esterases and intracellular hydrolases, with half-lives often measured in minutes to hours depending on steric and electronic context [1]. While no direct hydrolytic half-life comparison data are available for the target compound versus a specific ester analog, the class-level evidence from the AstraZeneca matched-pair study demonstrates that 1,2,4-oxadiazoles provide a metabolically stable scaffold platform, and the established bioisosteric rationale underpins their selection in numerous drug discovery programs [1]. For bioorthogonal probe design where the heterocycle linker must survive extended incubation in biological media (cell culture, plasma, in vivo), this intrinsic stability represents a functional advantage over hydrolytically labile alternatives.

Metabolic stability Bioisosterism Hydrolytic resistance Pharmacokinetics

Validated Application Scenarios for 3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole (CAS 1093980-78-9) Based on Quantitative Differentiation Evidence


Scenario 1: Bioorthogonal Probe Assembly Requiring High-Fidelity CuAAC with Zero Competing Reduction Byproducts

When constructing fluorescent or affinity probes for intracellular target engagement studies, the azide-functionalized building block must undergo quantitative and chemoselective CuAAC with an alkyne-bearing reporter (fluorophore, biotin, or desthiobiotin). As demonstrated by Dolle et al. (2018), azidomethyl-substituted phenyl systems give exclusively the desired 1,2,3-triazole click products, whereas ortho-azidophenyl analogs suffer from a competing copper-mediated reduction to the amine (73–99% yield) that consumes the azide without forming the conjugate [1]. The target compound's benzylic –CH2N3 motif is mechanistically validated to deliver reliable click performance, making it the appropriate choice for probe synthesis where conjugation fidelity is paramount. The 1,2,4-oxadiazole core simultaneously provides a metabolically stable bioisosteric linker that resists hydrolytic degradation during prolonged cellular incubation [2].

Scenario 2: Medicinal Chemistry SAR Exploration Where 1,2,4-Oxadiazole Lipophilicity Is Required for Membrane Permeability

In lead optimization programs targeting intracellular proteins (e.g., kinases, epigenetic readers, or protein-protein interaction interfaces), membrane permeability is a critical parameter. The AstraZeneca matched-pair analysis established that 1,2,4-oxadiazoles exhibit approximately one order of magnitude higher log D than their 1,3,4-oxadiazole counterparts [2]. This property makes the target compound—with its 1,2,4-oxadiazole core—inherently more suitable than 1,3,4-oxadiazole-based building blocks for generating compound libraries intended to achieve adequate cell penetration. The azidomethyl handle further enables modular diversification via CuAAC or SPAAC with diverse alkyne fragments, allowing rapid synthesis of focused libraries for permeability-activity relationship studies [3].

Scenario 3: Heterobifunctional Degrader (PROTAC) Linker Design Requiring Extended Azide–Ligand Spacing

In proteolysis-targeting chimera (PROTAC) design, the length and conformational flexibility of the linker connecting the target-protein ligand to the E3 ligase ligand critically influence ternary complex formation and degradation efficiency. The target compound provides an ~7.5 Å through-bond distance from the azide nitrogen to the oxadiazole core, with free rotation around the benzylic and aryl-oxadiazole bonds [3]. This extended, flexible geometry is distinct from 5-azidomethyl-3-aryl-1,2,4-oxadiazole regioisomers (~2.5 Å linker), offering greater conformational sampling for optimal ternary complex geometry. The azide enables late-stage diversification via strain-promoted (copper-free) SPAAC with cyclooctyne-functionalized E3 ligase ligands, avoiding copper toxicity concerns in subsequent cellular assays [1].

Scenario 4: High-Throughput Chemistry Workflow Where Purchasing Preformed Azide Building Blocks Reduces Cycle Time and Safety Risk

In industrial medicinal chemistry or academic core facilities operating parallel synthesis or high-throughput experimentation (HTE) workflows, the synthesis and purification of azide intermediates constitutes a rate-limiting step with inherent safety liabilities. The commercial availability of 3-[4-(azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole from Biosynth at ≥95% purity eliminates the chlorine-azide exchange step (typically NaN3 in DMSO, followed by aqueous workup and chromatography) required for in-house preparation of analogous 5-azidomethyl-3-aryl-1,2,4-oxadiazoles [3]. This saves one full reaction-plus-purification cycle per library member and transfers the safety burden of organic azide synthesis and isolation to a qualified commercial supplier, enabling direct deployment of the building block into CuAAC plate-based chemistry for rapid analog generation .

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